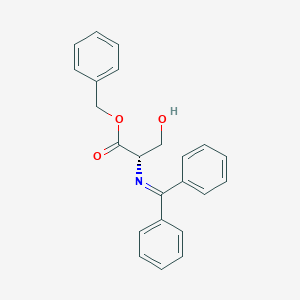

Benzyl N-(Diphenylmethylene)-L-serinate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWZKGPNOLUAC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446633 | |

| Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145362-72-7 | |

| Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Transformations of Benzyl N Diphenylmethylene L Serinate

Role of the Diphenylmethylene Protecting Group in Reactivity Modulation

The diphenylmethylene group is not merely a passive spectator; its steric and electronic properties are instrumental in controlling the generation and subsequent reactions of enolates derived from Benzyl (B1604629) N-(Diphenylmethylene)-L-serinate.

Influence on Alpha-Carbon Acidity and Enolate Generation

The presence of the N-diphenylmethylene (or benzophenone (B1666685) imine) group significantly enhances the acidity of the proton at the α-carbon. This effect stems from the electron-withdrawing nature of the imine C=N bond, which stabilizes the resulting carbanion upon deprotonation. The formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).

The delocalization of the negative charge across the N=C-C=O system results in a planar, rigid Schiff base-stabilized enolate. This planarity and the extended conjugation are key to the group's ability to facilitate deprotonation under conditions where N-acyl or N-alkyl protected amino esters might be less reactive or prone to side reactions. The bulky nature of the two phenyl rings on the imine carbon also provides steric shielding, which can influence the approach of the base and subsequent electrophiles.

Stereoelectronic Control in Enolate Geometry and Subsequent Reactions

The stereochemical outcome of reactions involving the enolate of Benzyl N-(Diphenylmethylene)-L-serinate is profoundly influenced by the protecting group. Upon deprotonation with a lithium-containing base like LDA, the lithium cation forms a stable five-membered chelate ring involving the enolate oxygen and the imine nitrogen. This chelation creates a rigid, planar, and conformationally constrained system.

This rigid structure effectively blocks one of the diastereotopic faces of the enolate. The bulky phenyl groups of the diphenylmethylene moiety further obstruct this face, forcing any approaching electrophile to attack from the opposite, less sterically hindered side. This mechanism of "self-reproduction of chirality" ensures that the stereochemical information from the original L-serine stereocenter is efficiently transferred during the formation of a new stereocenter at the α-carbon. The predictable geometry of this chelated intermediate is the cornerstone of the high diastereoselectivity observed in its subsequent functionalization reactions.

Nucleophilic Additions and Alpha-Carbon Functionalizations

The stable and stereochemically defined enolate generated from this compound is a potent nucleophile for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex and non-proteinogenic α-amino acids.

Diastereoselective Alpha-Alkylation Reactions

The alkylation of the lithium enolate of this compound proceeds with a high degree of diastereoselectivity. The reaction involves the introduction of an alkyl group to the α-position by reacting the pre-formed enolate with an alkyl halide. Due to the stereoelectronic control exerted by the chelated diphenylmethylene group, the electrophile (R-X) approaches from the face opposite to the bulky protecting group, resulting in a product with a specific, predictable stereochemistry.

The use of a chiral serine equivalent has been demonstrated in the synthesis of α-benzylserine through a diastereoselective lithium enolate alkylation, which proceeds with total retention of configuration. nih.gov This high fidelity makes the method valuable for constructing quaternary α-amino acid derivatives, which are of significant interest in medicinal chemistry and peptide design.

| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) |

| Benzyl Bromide | Benzyl N-(Diphenylmethylene)-α-benzyl-L-serinate | >95% |

| Methyl Iodide | Benzyl N-(Diphenylmethylene)-α-methyl-L-serinate | >95% |

| Allyl Bromide | Benzyl N-(Diphenylmethylene)-α-allyl-L-serinate | >95% |

This table presents representative outcomes for the diastereoselective alkylation of the enolate of this compound, highlighting the high stereocontrol achieved.

Palladium-Catalyzed Alpha-Arylation

Beyond simple alkylation, the α-carbon can be functionalized through more advanced cross-coupling reactions. Palladium-catalyzed α-arylation represents a powerful strategy for synthesizing α-aryl amino acids. This reaction involves the coupling of the amino acid enolate with an aryl halide (e.g., aryl bromide) in the presence of a palladium catalyst and a suitable phosphine ligand.

The reaction mechanism typically involves the in situ deprotonation of the α-carbon with a base, such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS), to form the nucleophilic enolate. nih.gov A palladium(0) complex, often supported by a bulky, electron-rich ligand like NiXantPhos, undergoes oxidative addition with the aryl bromide. nih.gov Subsequent transmetalation with the amino acid enolate, followed by reductive elimination, furnishes the α-arylated product and regenerates the Pd(0) catalyst. The diphenylmethylene group facilitates the initial deprotonation and stabilizes the enolate intermediate required for the catalytic cycle.

| Aryl Bromide | Ligand | Base | Yield |

| 4-Bromotoluene | NiXantPhos | LiHMDS | High |

| 1-Bromo-4-methoxybenzene | NiXantPhos | LiHMDS | High |

| 2-Bromopyridine | NiXantPhos | NaHMDS | Moderate to High |

This table illustrates typical conditions and outcomes for the palladium-catalyzed α-arylation of N-diphenylmethylene protected amino acid esters, a reaction applicable to the serine derivative.

Reactions with Azomethines for Diastereoselective Diamino Acid Synthesis

The enolate of this compound can also react as a nucleophile with electrophilic imines (azomethines) in aza-aldol or Mannich-type reactions. This transformation is a highly effective method for the stereoselective synthesis of β-amino-α-amino acids, commonly known as 2,3-diamino acids. These structures are crucial components of various biologically active peptides and peptidomimetics.

In this reaction, the rigid, chelated lithium enolate adds to the carbon atom of the C=N double bond of the azomethine. The facial selectivity of this addition is controlled by the pre-organized structure of the enolate, leading to the formation of one major diastereomer of the diamino acid derivative. The diphenylmethylene group on the starting material and the substituent groups on the reacting azomethine collectively determine the final stereochemistry of the product. Subsequent hydrolysis of the imine protecting groups reveals the free diamino acid ester.

Electrophilic Transformations at the Alpha-Carbon

The diphenylmethylene imine group in this compound serves as a crucial activating and stereodirecting group. It enhances the acidity of the α-proton, facilitating its removal by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the stereoselective introduction of substituents at the α-carbon.

Asymmetric Aldol (B89426) Reactions for Beta-Hydroxy-Alpha-Amino Ester Synthesis

The Schiff base of benzyl L-serinate can be utilized in asymmetric aldol reactions to generate novel β-hydroxy-α-amino acid derivatives. These compounds are significant components of various natural products and medicinally important molecules researchgate.net. The reaction involves the deprotonation of the α-carbon to form a chiral enolate, which then reacts with an aldehyde. The stereochemical outcome of this reaction is influenced by the existing chirality of the L-serine backbone and the reaction conditions, often leading to the formation of new stereocenters with high diastereoselectivity. This methodology provides a powerful tool for the synthesis of complex, non-proteinogenic amino acids that are otherwise difficult to access researchgate.netnih.gov.

Stereoselective Formation of Alpha-Aminoalkyl-Alpha'-Halomethylketones

While direct experimental evidence for the conversion of this compound to α-aminoalkyl-α'-halomethylketones is not extensively detailed in the provided search results, the synthesis of α-aminoalkyl-α'-halomethylketones from protected amino acids is a known transformation nih.gov. This class of compounds serves as valuable intermediates in the synthesis of various pharmaceutically relevant molecules nih.gov. The general strategy would involve the reaction of the enolate derived from the serine Schiff base with a halogenating agent. The stereoselectivity of this transformation would be a critical aspect, aiming to control the configuration at the α-carbon.

Transformations at the Beta-Hydroxyl Group (Serine Side Chain)

The primary alcohol of the serine side chain in this compound is a key site for chemical modification, particularly for the synthesis of O-linked glycopeptides.

O-Glycosylation Reactions for Complex Glycopeptide Assembly

O-linked glycopeptides are crucial in many biological processes, and their synthesis is a significant area of chemical research acs.orgnih.govnih.gov. This compound is an excellent acceptor for glycosylation reactions due to the enhanced nucleophilicity of its β-hydroxyl group acs.orgresearchgate.net. The diphenylmethylene group, often referred to as an O'Donnell Schiff base, plays a critical role in activating this hydroxyl group acs.orgresearchgate.netacs.org.

| Glycosyl Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Diastereoselectivity |

| Acetobromoglucose | This compound | AgOTf, CH2Cl2, 0°C | Benzyl N-diphenylmethylene-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-serinate | 63-94% | >20:1 (β) acs.orgresearchgate.net |

| Acetobromogalactose | This compound | AgOTf, CH2Cl2, 0°C | Benzyl N-diphenylmethylene-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-L-serinate | High | High (β) |

| Peracetylated Sugars | This compound | BF3·OEt2 | Corresponding β-glycosides | Excellent | High (β) researchgate.netarizona.edu |

This table presents representative examples of O-glycosylation reactions involving serine Schiff base esters. The specific yields and selectivities can vary depending on the exact substrates and reaction conditions.

Analysis of Steric and Electronic Factors in Glycosylation Stereoselectivity

The stereochemical outcome of glycosylation reactions is a critical factor, and in the case of this compound, both steric and electronic factors of the glycosyl donor and the acceptor play a significant role. The bulky diphenylmethylene group can influence the approach of the glycosyl donor, favoring the formation of one anomer over the other. Furthermore, the electronic nature of the protecting groups on the sugar donor affects the reactivity of the anomeric center and the stability of the intermediate oxocarbenium ion, thereby influencing the stereoselectivity of the glycosidic bond formation. The formation of β-glycosides is often favored when using serine Schiff base acceptors acs.orgresearchgate.net.

Strategic Use of O'Donnell Schiff Bases in Glycosylation

The use of the N-(diphenylmethylene) group, known as an O'Donnell Schiff base, is a key strategy in the synthesis of O-linked glycopeptides acs.orgacs.orgorganic-chemistry.org. This group serves a dual purpose. Firstly, it protects the α-amino group of the serine residue. Secondly, and more importantly, it activates the β-hydroxyl group, making it more nucleophilic. This activation is attributed to an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen acs.orgresearchgate.net. This increased nucleophilicity allows the glycosylation reaction to proceed under milder conditions and with higher efficiency and stereoselectivity compared to other protected serine derivatives. Following glycosylation, the Schiff base can be readily hydrolyzed to reveal the free amino group, allowing for subsequent peptide bond formation. This strategy has been successfully employed in both solution-phase and solid-phase synthesis of complex glycopeptides acs.org.

Other Derivatizations of the Serine Hydroxyl Group in Synthetic Sequences

The hydroxyl group of the serine side chain in this compound is a versatile functional handle that can be subjected to various derivatizations. These transformations are crucial for introducing diverse functionalities, modifying the properties of the amino acid scaffold, or for protecting the hydroxyl group during subsequent synthetic steps. Common derivatizations include acylation, alkylation, and silylation.

O-Acylation: The hydroxyl group can be readily acylated to form esters. A notable example is the glycosylation of the serine hydroxyl group, which is a key transformation in the synthesis of glycopeptides. For instance, the reaction of this compound with a protected lactosyl donor, such as a lactosyl trichloroacetimidate, under the influence of a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf), can yield the corresponding O-glycosylated serine derivative. This is exemplified by the formation of N-Diphenylmethylene-O-(2,3,6,2′,3′,4′,6′-hepta-O-acetyl-β-D-lactosyl)-L-serine, Benzyl Ester researchgate.netchemicalbook.comscbt.com.

O-Alkylation: Alkylation of the serine hydroxyl group to form ethers is another important transformation. This is typically achieved by treating the N-protected serine ester with an alkyl halide in the presence of a base. For example, benzylation using benzyl bromide and a silver(I) oxide catalyst is a common method for protecting the hydroxyl group as a benzyl ether. While specific examples for the N-diphenylmethylene protected variant are not prevalent in the literature, this methodology is widely applied to other N-protected serine esters and is expected to be compatible.

O-Silylation: Silylation is a common strategy for the temporary protection of hydroxyl groups. The serine hydroxyl in this compound can be converted to a silyl ether by reaction with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This protecting group is robust under many reaction conditions but can be readily cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

The following table summarizes these potential derivatizations of the serine hydroxyl group.

| Derivatization | Reagents and Conditions | Product Type |

| O-Acylation (Glycosylation) | Protected sugar donor (e.g., trichloroacetimidate), Lewis Acid (e.g., TMSOTf), CH₂Cl₂, low temperature | O-Glycosyl-serine derivative |

| O-Alkylation (Benzylation) | Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O), DMF, room temperature | O-Benzyl-serine derivative |

| O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF, room temperature | O-TBDMS-serine derivative |

Transformations at the Carboxyl Ester (Benzyl Ester Moiety)

The benzyl ester at the carboxyl terminus of this compound is a key functional group that can undergo selective cleavage to liberate the carboxylic acid or be transformed into other functional groups.

Selective Cleavage of the Benzyl Ester

The removal of the benzyl ester protecting group is a common and critical step in peptide synthesis and the elaboration of amino acid derivatives. Several methods are available for the selective cleavage of benzyl esters, with the choice of method depending on the compatibility with other functional groups present in the molecule.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ester deprotection. The reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) acsgcipr.orgresearchgate.net. The process is highly efficient and generally proceeds under neutral conditions, which preserves the integrity of most other functional groups. The products of this reaction are the free carboxylic acid and toluene (B28343) acsgcipr.org. Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate or cyclohexene in the presence of a palladium catalyst, offers an alternative for substrates where the handling of hydrogen gas is not desirable acsgcipr.org.

Acid-Catalyzed Hydrolysis: Benzyl esters can also be cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane, can effect the removal of the benzyl group youtube.com. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Base-Mediated Hydrolysis (Saponification): While less common for benzyl esters due to their relative stability compared to alkyl esters, saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent can be employed. However, this method is generally less selective and can lead to side reactions, including racemization, especially in sensitive substrates.

The following table provides a summary of common methods for the selective cleavage of the benzyl ester.

| Method | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) | Free Carboxylic Acid | Mild and highly selective. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C, MeOH | Free Carboxylic Acid | Avoids the use of H₂ gas. |

| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA), CH₂Cl₂ | Free Carboxylic Acid | Useful for substrates with reducible groups. |

| Base-Mediated Hydrolysis | LiOH, THF/H₂O | Carboxylate Salt | Risk of racemization and other side reactions. |

Functional Group Interconversions at the Ester Terminus

The benzyl ester of this compound can be converted into other functional groups, expanding the synthetic utility of this compound. Key transformations include amidation and reduction to the corresponding amino alcohol.

Amidation: The direct conversion of the benzyl ester to an amide can be achieved by reaction with a primary or secondary amine. This transformation, known as aminolysis, often requires elevated temperatures or the use of a catalyst. Lewis acids can be employed to activate the ester towards nucleophilic attack by the amine nih.gov. This reaction is fundamental in the synthesis of peptide amides and other amide-containing molecules.

Reduction to Amino Alcohol: The ester functionality can be reduced to a primary alcohol, yielding the corresponding N-protected amino alcohol. While sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of activating agents like lithium chloride or by using it in specific solvent systems at elevated temperatures researchgate.netepa.gov. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), are highly effective for this transformation, readily converting the benzyl ester to the corresponding alcohol under mild conditions benthamopen.com.

The following table details these functional group interconversions.

| Transformation | Reagents and Conditions | Product |

| Amidation | Primary or secondary amine (R¹R²NH), heat or Lewis acid catalyst | N-alkyl/N,N-dialkyl amide |

| Reduction | Lithium aluminum hydride (LiAlH₄), THF, 0 °C to rt | N-protected amino alcohol |

| Reduction | Sodium borohydride (NaBH₄) with activators (e.g., LiCl), refluxing THF | N-protected amino alcohol |

Stereochemical Control and Asymmetric Synthesis Leveraging Benzyl N Diphenylmethylene L Serinate

Diastereoselective Processes Mediated by the Chiral L-Serine Scaffold

The effectiveness of Benzyl (B1604629) N-(Diphenylmethylene)-L-serinate as a chiral auxiliary stems from the predictable facial bias it imposes during reactions. The combination of the bulky benzophenone (B1666685) imine and the benzyl ester group creates a rigid conformational environment around the α-carbon. This inherent chirality, originating from the L-serine, directs the approach of incoming reagents, leading to high levels of diastereoselectivity in functionalization reactions.

Control of Diastereoselectivity in Alpha-Carbon Functionalization

The diphenylmethylene protecting group serves a dual purpose: it activates the α-proton for deprotonation to form a nucleophilic enolate and it sterically shields one face of the resulting planar enolate. When this enolate reacts with an electrophile, the electrophile preferentially approaches from the less hindered face, a process dictated by the configuration of the parent L-serine. This principle is fundamental to its use in synthesizing complex amino acid derivatives.

A closely related system, a nickel(II) complex of the Schiff base derived from glycine (B1666218), demonstrates this principle effectively. These complexes undergo C-alkylation with various alkyl halides, yielding mono- and bis-alkylated products. rug.nl The rigid structure of the metal complex, in concert with the chiral auxiliary, ensures high stereocontrol. The reaction of such Schiff base enolates with imines, in what is known as a Mannich-type reaction, can produce α,β-diamino acid derivatives with excellent diastereoselectivity. rsc.org For instance, the reaction with N-tosyl imines has been shown to yield syn-α,β-diamino acids, demonstrating the powerful stereodirecting effect of the chiral scaffold. rsc.org

Influence of Countercations and Solvents on Stereochemical Outcome in Enolate Reactions

The stereochemical course of reactions involving the enolate of Benzyl N-(Diphenylmethylene)-L-serinate is highly dependent on the reaction conditions, particularly the choice of base (which determines the countercation) and the solvent. These factors influence the aggregation state, geometry, and solvation of the enolate intermediate, which in turn dictate the diastereoselectivity of the subsequent reaction.

In asymmetric phase-transfer catalysis (PTC) alkylations of related N-(diphenylmethylene)glycine esters, the choice of solvent has a profound impact on both chemical yield and enantioselectivity. For example, in the benzylation of a nickel(II)-complexed glycine Schiff base catalyzed by (R)-NOBIN, switching the solvent from toluene (B28343) to dichloromethane (B109758) (CH2Cl2) increased the chemical yield from 50% to 88-90% and the enantiomeric excess (ee) from 89% to 96-97%. rug.nl Similarly, in the asymmetric synthesis of diamino acid derivatives via a Mannich-type reaction, the specific combination of a base like triethylamine (B128534) (Et3N) and a polar aprotic solvent such as dimethylformamide (DMF) was found to be optimal for achieving high diastereoselectivity. rsc.org The countercation, whether it be a metal ion like Li⁺ or Na⁺ or a larger quaternary ammonium (B1175870) ion from a phase-transfer catalyst, modulates the tightness of the ion pair with the enolate, affecting its reactivity and the facial bias of electrophilic attack.

Enantioselective Applications in Chiral Product Synthesis

The reliable stereocontrol offered by this compound makes it a valuable precursor for the enantioselective synthesis of a variety of non-proteinogenic amino acids, which are crucial components of many biologically active molecules.

Asymmetric Synthesis of Alpha-Alkyl Alpha-Amino Acids

The alkylation of the enolate derived from this compound is a direct and effective method for preparing enantiomerically enriched α-alkyl-α-amino acids. By choosing the appropriate alkylating agent (e.g., an alkyl halide), a new substituent can be introduced at the α-position with a high degree of stereocontrol.

Research on analogous nickel(II) complexes of glycine Schiff bases illustrates this application clearly. rug.nl The asymmetric alkylation of these complexes using phase-transfer catalysis provides a route to a variety of α-amino acids. The data below summarizes the benzylation reaction to form phenylalanine, highlighting the critical role of the catalyst and solvent system in achieving high yield and enantiopurity. rug.nl

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Cinchonine Derivative 29 | CH2Cl2 | <50 | 5-16 |

| 2 | (R,R)-TADDOL 30 | CH2Cl2 | <50 | 5-16 |

| 3 | (R)-NOBIN 31a | Toluene | 50 | 89 |

| 4 | (R)-NOBIN 31a | CH2Cl2 | 88-90 | 96-97 |

Enantioselective Synthesis of Beta-Hydroxy-Alpha-Amino Esters

The synthesis of β-hydroxy-α-amino esters, key structural motifs in natural products and pharmaceuticals, can be achieved through the aldol (B89426) condensation of the enolate of this compound with aldehydes or ketones. The chiral scaffold of the serine derivative directs the formation of one specific diastereomer of the aldol adduct. Subsequent hydrolysis of the imine and ester functionalities yields the target β-hydroxy-α-amino acid. While various methods exist for this transformation, such as palladium-catalyzed aza-Claisen rearrangements, the direct aldol approach using chiral Schiff base enolates remains a powerful and convergent strategy. rsc.org The stereochemistry of the newly formed hydroxyl-bearing β-carbon is controlled relative to the existing α-carbon stereocenter of the serine backbone.

Synthesis of Chiral Diamino Acid Derivatives

Chiral α,β-diamino acids are essential building blocks for peptides, peptidomimetics, and various bioactive compounds. This compound is an excellent precursor for their synthesis via asymmetric Mannich-type reactions. In this approach, the enolate generated from the Schiff base adds to an imine (a C=N double bond), creating a new carbon-nitrogen bond at the β-position and a new stereocenter.

A practical method has been developed using a related chiral Ni(II) complex of glycine, which reacts with N-tosyl imines in the presence of triethylamine in DMF. rsc.org This reaction proceeds with high diastereoselectivity to afford the corresponding syn-α,β-diamino acid derivatives. rsc.org The absolute configuration of the product is controlled by the chiral auxiliary, and after the reaction, the complex can be decomposed with acid to release the free diamino acid. rsc.org This methodology provides a general and scalable route to these valuable chiral compounds. rsc.org

Preservation of Stereochemical Integrity During Complex Transformations

The primary function of the N-(diphenylmethylene) group in concert with the inherent chirality of the L-serine backbone is to create a rigid and predictable conformational bias. This rigidity is transmitted through the molecule, influencing the stereochemical course of subsequent transformations, even those occurring at some distance from the original chiral center. This phenomenon is critical in complex syntheses where multiple chiral centers are established sequentially.

While specific, detailed studies focusing exclusively on the preservation of stereochemical integrity by this compound across a wide range of complex transformations are not extensively documented in readily available literature, the principles of its function can be inferred from the broader context of using serine-derived chiral building blocks in asymmetric synthesis. The use of such N-protected serine esters is a common strategy in the synthesis of various complex molecules, including β-lactams and other nitrogen-containing heterocyclic compounds. In these syntheses, the stereochemistry of the final product is often directly correlated with the configuration of the initial serine-derived starting material, indicating a high degree of stereochemical retention throughout the synthetic sequence.

The robustness of the diphenylmethylene protecting group under various reaction conditions allows for a wide range of chemical manipulations to be performed on other parts of the molecule without compromising the stereocenter of the serine moiety. This protecting group can be removed under specific hydrolytic conditions, which are typically mild enough to avoid racemization of the newly formed chiral centers.

Advanced Research Perspectives and Methodologies Applied to Benzyl N Diphenylmethylene L Serinate

Mechanistic Investigations of Reactions Involving Benzyl (B1604629) N-(Diphenylmethylene)-L-serinate

The transformation of Benzyl N-(Diphenylmethylene)-L-serinate, particularly in the context of β-lactam synthesis through reactions like the Staudinger cycloaddition, involves a series of intricate steps that dictate the stereochemical outcome. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high levels of stereocontrol.

Elucidation of Transition States in Stereoselective Transformations

The stereochemical course of a chemical reaction is determined at the transition state, the highest energy point along the reaction coordinate. For the cyclization of derivatives of this compound to form β-lactams, the geometry of the transition state dictates whether the cis or trans isomer is formed.

In the context of the Staudinger reaction, where an imine reacts with a ketene (B1206846), the reaction is generally believed to proceed through a zwitterionic intermediate. The subsequent conrotatory ring closure of this intermediate leads to the formation of the β-lactam ring. nih.gov The stereoselectivity of this process is a result of the competition between the direct ring closure and the isomerization of the imine moiety within the zwitterionic intermediate. organic-chemistry.org

While direct experimental observation of transition states is challenging, computational studies on analogous systems provide significant insights. For the reaction of β-lactams with serine β-lactamases, transition-state structures have been computationally modeled, revealing early transition states for the enzyme-catalyzed hydrolysis. um.esnih.gov In the synthesis of β-lactams from a N-rhenaimine, DFT calculations have been instrumental in rationalizing the accelerated reaction rates compared to non-transition metal N-substituted imines by analyzing the energetic profile of the transition state. ubc.ca Although specific transition state calculations for the cyclization of this compound are not widely reported, the principles derived from these related systems suggest that the bulky diphenylmethylene group likely plays a significant role in favoring specific transition state geometries, thereby influencing the stereochemical outcome.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative data on reaction rates and help to elucidate the sequence of elementary steps that constitute a reaction pathway. For reactions involving this compound, kinetic analysis can reveal the rate-determining step and the influence of various reaction parameters.

In the broader context of the Staudinger ligation, a related reaction, kinetic analyses have been performed to understand the reaction mechanism. For the ligation of a phosphinothioester and an azide, the second-order rate constant was determined to be 7.7 x 10⁻³ M⁻¹s⁻¹. nih.gov These studies also revealed that under certain conditions, the formation of the initial phosphazide (B1677712) intermediate is the rate-determining step. nih.gov

Role of Ligands and Catalysts in Stereocontrol and Reaction Efficiency

The use of chiral ligands and catalysts is a powerful strategy for controlling the stereochemical outcome of a reaction. In the synthesis of β-lactams, various catalytic systems have been developed to achieve high enantioselectivity and diastereoselectivity.

While reactions involving this compound often rely on the inherent chirality of the serine backbone for stereocontrol, external catalysts can enhance this selectivity. For instance, in the Staudinger reaction, chiral nucleophilic catalysts, such as certain alkaloids or N-heterocyclic carbenes (NHCs), have been shown to effectively induce asymmetry. nih.gov These catalysts typically function by activating the ketene, making it more susceptible to nucleophilic attack by the imine.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules at the atomic level. For a complex molecule like this compound, molecular modeling provides insights into its structure, reactivity, and interactions, which are often difficult to obtain through experimental methods alone.

Prediction and Rationalization of Stereochemical Outcomes

Density Functional Theory (DFT) calculations are widely used to predict the stereochemical outcomes of reactions by calculating the energies of different possible transition states. A lower transition state energy corresponds to a faster reaction rate, and thus the predominant product isomer.

In the context of β-lactam synthesis, DFT calculations have been successfully employed to rationalize the stereoselectivity of the Staudinger reaction. organic-chemistry.org These studies have shown that the relative energies of the cis- and trans-directing transition states are influenced by a combination of steric and electronic factors. organic-chemistry.org For example, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

Although specific DFT studies on this compound are not extensively documented, it is plausible to extrapolate from studies on similar systems. The bulky diphenylmethylene group is expected to exert a strong steric influence, directing the approach of the ketene to one face of the imine. This steric hindrance can be modeled computationally to predict the favored diastereomer. Furthermore, computational models can help to understand how the electronic properties of the benzhydrylidene group affect the nucleophilicity of the imine nitrogen and the stability of the zwitterionic intermediate, thereby providing a rationale for the observed stereoselectivity.

Analysis of Conformational Preferences and Intermolecular Interactions

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity. For this compound, the relative orientation of the diphenylmethylene, benzyl ester, and hydroxymethyl groups can influence the accessibility of the reactive sites and the stereochemical course of a reaction.

Computational methods, such as conformational searches and molecular dynamics simulations, can be used to identify the most stable conformations of the molecule in different environments (e.g., in the gas phase or in various solvents). Studies on related N-protected amino acids have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. nih.govnih.gov In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen could pre-organize the molecule into a specific conformation that favors a particular reaction pathway.

Investigation of Supramolecular Interactions and Molecular Recognition of N-Protected Amino Acid Esters

The field of supramolecular chemistry offers a framework for understanding how molecules like this compound interact through non-covalent forces to form larger, organized structures. N-protected amino acid esters are prime candidates for molecular recognition studies, where a host molecule selectively binds to a guest molecule.

Research has demonstrated the use of self-assembled cylindrical capsules to bind N-α-protected amino acid esters, a class to which this compound belongs. acs.orgnih.govcapes.gov.br These studies, often conducted using NMR spectroscopy, investigate the reversible encapsulation of the amino acid derivatives. acs.orgnih.govcapes.gov.br The binding affinity within these host-guest systems is determined by a combination of factors, including the size, shape, and chemical nature of the guest molecule. acs.orgnih.gov For instance, guests that are slightly larger than the host's internal cavity can be accommodated by adopting more compact conformations. acs.orgnih.gov

The molecular structure of this compound features several groups capable of participating in key supramolecular interactions:

Hydrogen Bonding: The free hydroxyl (-OH) group from the serine backbone is a primary site for forming hydrogen bonds, which can be crucial for self-assembly or interaction with host molecules. nih.gov

π-π Stacking: The presence of three aromatic rings (one benzyl and two phenyl groups) allows for significant π-π stacking interactions, which are fundamental in the organization of aromatic compounds in both solution and the solid state. nih.gov

Ion-Dipole Interactions: While the molecule is neutral, the polar ester and imine groups can engage in strong dipole-dipole or ion-dipole interactions, particularly when interacting with ionic species or polar hosts. nih.gov

The interplay of these forces governs how the molecule arranges itself in condensed phases and how it is recognized by other molecules, such as synthetic receptors or biological macromolecules. nih.govnih.gov

Table 1: Supramolecular Interactions for this compound

| Interaction Type | Responsible Molecular Fragment(s) | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Serine -OH group | Directional interaction, chain formation |

| π-π Stacking | Benzyl group, Diphenylmethylene group | Stabilization of stacked structures, fiber formation |

| Dipole-Dipole | Ester C=O, Imine C=N | Local ordering and interaction with polar media |

| Van der Waals | Entire molecule | General intermolecular cohesion |

Advanced Spectroscopic and Structural Characterization in Research

To unambiguously confirm the identity, structure, and purity of this compound, a suite of advanced spectroscopic and analytical methods is employed.

High-Resolution NMR Techniques (e.g., INADEQUATE, COSY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. core.ac.uk While standard 1D ¹H and ¹³C NMR provide initial information, 2D techniques are required to piece together the complete molecular skeleton. researchgate.net

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. core.ac.uk For this compound, a COSY spectrum would be critical for confirming the connectivity of the serine backbone. It would show a clear correlation between the proton on the α-carbon (the chiral center) and the two diastereotopic protons of the β-carbon's CH₂OH group.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a more advanced technique used to establish carbon-carbon (¹³C-¹³C) connectivity directly. Although it requires highly concentrated samples due to the low natural abundance of ¹³C, it provides an unambiguous map of the carbon skeleton.

Table 2: Predicted ¹H-¹H COSY Correlations for the Serine Fragment

| Proton(s) | Correlates With | Structural Information Confirmed |

|---|---|---|

| α-CH | β-CH₂ | Confirms the Cα-Cβ bond of the serine backbone. |

| β-CH₂ | α-CH, -OH | Confirms the Cα-Cβ bond and proximity to the hydroxyl proton. |

| -OH | β-CH₂ | Confirms the hydroxyl group is attached to the β-carbon. |

Mass Spectrometry (e.g., FAB HRMS) for Product Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Fast Atom Bombardment (FAB), provides a highly accurate mass measurement. researchgate.net This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that might have the same nominal mass. For this compound, FAB HRMS would be used to verify its molecular formula by matching the experimentally measured exact mass to the calculated value.

Table 3: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₁NO₃ | PubChem nih.gov |

| Molecular Weight | 359.4 g/mol | PubChem nih.gov |

| Calculated Exact Mass | 359.15214353 Da | PubChem nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. For a chiral molecule like this compound, a crystal structure would unambiguously establish the absolute stereochemistry at the α-carbon as 'L' (or 'S' by Cahn-Ingold-Prelog priority rules). Furthermore, it would reveal the packing of molecules in the crystal lattice, providing direct evidence of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state structure. nih.gov

Optical Rotation and Chiroptical Studies for Enantiomeric Purity Assessment

Since this compound is a chiral compound derived from the natural amino acid L-serine, it is optically active. nih.gov This means it will rotate the plane of polarized light. Optical rotation is measured using a polarimeter, and the resulting value is a key physical property used to characterize the compound. The sign and magnitude of the specific rotation are used to confirm that the stereochemical integrity of the chiral center has been preserved during synthesis. This analysis is also a crucial method for assessing the enantiomeric purity of the sample, ensuring it is not a racemic mixture. nih.gov More advanced chiroptical techniques like Circular Dichroism (CD) can provide further information about the molecule's three-dimensional structure in solution. nih.govnih.gov

Applications of Benzyl N Diphenylmethylene L Serinate As a Versatile Chiral Synthon in Complex Molecule Synthesis

Synthesis of Peptidomimetics and Amino Acid Analogues

The unique structural features of Benzyl (B1604629) N-(Diphenylmethylene)-L-serinate make it a versatile precursor for the synthesis of modified peptides and unnatural amino acids, which are key components in drug discovery and development.

The synthesis of glycopeptides, which are important for understanding biological processes and for therapeutic applications, often relies on the use of protected amino acid building blocks. O-glycosylated serine residues are common motifs in many biologically active glycopeptides. Benzyl N-(Diphenylmethylene)-L-serinate provides a suitable scaffold for the synthesis of these structures. The protected amine and carboxylic acid allow for the selective glycosylation of the side-chain hydroxyl group. Following glycosylation, the protecting groups can be selectively removed to allow for incorporation into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. This building block approach is fundamental to the total chemical synthesis of O-glycosylated peptides acs.org.

The stability of the diphenylmethylene and benzyl protecting groups is compatible with various glycosylation conditions, enabling the synthesis of a diverse range of glycopeptide analogues for biological evaluation researchgate.net. The choice of protecting groups is critical in glycopeptide synthesis to prevent side reactions and ensure the stereochemical integrity of both the peptide backbone and the glycosidic linkage.

Table 1: Protecting Groups in Glycopeptide Synthesis

| Protecting Group | Function | Cleavage Conditions |

|---|---|---|

| Diphenylmethylene | Amino Protection | Mildly acidic conditions |

| Benzyl | Carboxyl Protection | Hydrogenolysis |

| Acetyl/Benzoyl | Sugar Hydroxyl Protection | Mildly basic conditions |

α,β-Diamino acids are crucial components of numerous bioactive natural products, peptidomimetics, and pharmaceuticals nih.gov. The synthesis of these compounds with precise stereochemical control is a significant challenge in organic chemistry. Protected serine derivatives, such as this compound, can be converted into differentially protected α,β-diamino acids. A common strategy involves the activation of the side-chain hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine.

A synthetic strategy for preparing orthogonally protected 2,3-L-diaminopropanoic acid (L-Dap) has been developed starting from a protected D-serine derivative researchgate.net. This involves converting the serine into a suitable intermediate, such as an aldehyde, which then undergoes reductive amination to introduce the second amino group researchgate.net. This general approach can be adapted using this compound as the starting material, allowing for the synthesis of diamino acids with distinct protecting groups on the α- and β-amino functionalities, which are essential for their selective incorporation into complex molecules.

β-Lactams are a class of compounds of great interest due to their presence in a wide range of antibiotics nih.gov. The stereoselective synthesis of β-lactams is a key area of research. Serine derivatives are valuable precursors for the synthesis of chiral β-lactams. The synthesis often proceeds through an aziridine intermediate. A serine-derived aziridine can be ring-opened with an amino acid ester to form a diaminopropionic acid derivative, which is then cyclized to the corresponding β-lactam researchgate.net.

The conversion of a protected serine, such as this compound, would first involve activation of the hydroxyl group (e.g., as a sulfonate ester) followed by intramolecular cyclization to form a protected aziridine-2-carboxylate. Aziridine-2-carboxylic acid derivatives are versatile intermediates that can be ring-opened by various nucleophiles to generate a range of α- and β-amino acid derivatives rsc.org. The acid-catalyzed reaction of polyfunctional aziridines with carboxylic acid groups is a known method for cross-linking, demonstrating the reactivity of the aziridine ring polyaziridine.com. This reactivity can be harnessed for the stereospecific synthesis of β-lactams and other heterocyclic systems.

Protected amino acids and their derivatives are fundamental building blocks in the synthesis of enzyme inhibitors, which are crucial tools in medicinal chemistry for the treatment of various diseases. For instance, N-protected amino acids are important intermediates for antiviral drugs with serine-protease inhibitor activity google.com. Monocyclic β-lactams, which can be synthesized from serine derivatives, have been identified as potent inhibitors of serine proteases like human cytomegalovirus (HCMV) protease nih.gov.

The structural motifs present in this compound, namely the protected serine core, can be elaborated into various peptide and non-peptide structures that target the active sites of enzymes. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described for the development of steroid-5α-reductase inhibitors, highlighting the utility of benzylidene-related structures in inhibitor design nih.gov. Furthermore, synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, suggesting their use as therapeutic agents for metabolic disorders springernature.com.

Contributions to Natural Product Synthesis

The stereochemical information embedded in chiral pool starting materials like this compound is invaluable for the efficient total synthesis of complex, biologically active natural products.

Protected serine derivatives are key intermediates in the synthesis of a wide array of biologically active compounds. Two prominent examples are the anticancer drug Paclitaxel (Taxol®) and the glycopeptide antibiotic vancomycin.

The side chain of Paclitaxel is an N-benzoyl-3-phenylisoserine derivative. The synthesis of this crucial side chain can be achieved from a protected serine precursor. Various synthetic routes to the paclitaxel side chain have been developed, many of which rely on the stereochemical control offered by starting with a chiral building block like a protected serine acs.orgnih.gov.

Vancomycin is a complex glycopeptide antibiotic used to treat serious bacterial infections. Its intricate structure contains several amino acid residues, including those derived from serine. The total synthesis of vancomycin is a landmark achievement in organic chemistry and relies on the use of appropriately protected amino acid building blocks to construct the heptapeptide core researchgate.netresearchgate.net. The d-alanyl-d-serine terminus in vancomycin-resistant bacteria underscores the importance of serine in the biological activity and resistance mechanisms related to this class of antibiotics.

Table 2: Biologically Active Compounds Synthesized from Serine Derivatives

| Compound | Biological Activity | Role of Serine Derivative |

|---|---|---|

| Paclitaxel (Taxol®) | Anticancer | Precursor for the N-benzoyl-3-phenylisoserine side chain acs.orgnih.gov |

| Vancomycin | Antibiotic | Building block for the glycopeptide core researchgate.netresearchgate.net |

| Serine Protease Inhibitors | Antiviral, Anti-inflammatory | Core scaffold for inhibitor design nih.govgoogle.com |

| Steroid-5α-reductase Inhibitors | Therapeutic for benign prostatic hyperplasia | Component of the synthesized inhibitor structure nih.gov |

Despite a comprehensive search for information regarding the applications of this compound, specific details outlining its use as a versatile chiral synthon in the synthesis of complex molecules as requested could not be procured. Widespread searches did not yield specific results for its application in the synthesis of conformationally rigid dipeptide isosteres, the development of novel chiral ligands and catalyst precursors, or the functionalization of carbon nanostructures.

The available information on this compound is largely limited to its basic chemical properties, such as its CAS registry number, molecular formula, and molecular weight. While the individual fields of dipeptide isostere synthesis, chiral ligand development, and carbon nanostructure functionalization are well-documented, a direct link to the utility of this compound in these specific, advanced applications is not present in the available scientific literature.

Therefore, this article cannot be generated as the foundational information linking this compound to the outlined topics is not available in the public domain.

Future Directions in Research on Benzyl N Diphenylmethylene L Serinate

Exploration of Novel Reactivities and Innovative Catalytic Systems

Future research into Benzyl (B1604629) N-(Diphenylmethylene)-L-serinate is poised to uncover novel reactivities, particularly in the realm of asymmetric synthesis. The diphenylmethylene group, acting as a chiral auxiliary, can be further exploited to control stereochemical outcomes in a variety of reactions. Investigations could focus on its use in diastereoselective alkylations, aldol (B89426) additions, and Michael reactions, where the sterically demanding nature of the protecting group could induce high levels of facial selectivity.

Furthermore, the development of innovative catalytic systems that can operate in synergy with this substrate is a key area for exploration. This could involve the design of novel Lewis acid or transition metal catalysts that can coordinate to the ester and hydroxyl functionalities, thereby activating the molecule towards new transformations. The potential for this compound to act as a precursor to other valuable chiral building blocks, following novel catalytic transformations, remains a rich area for future study.

Development of Advanced Stereocontrol Strategies

The inherent chirality of the L-serine core in Benzyl N-(Diphenylmethylene)-L-serinate provides a fundamental level of stereocontrol. However, future research will likely focus on developing more advanced strategies to manipulate and enhance this control. This could involve the use of external chiral reagents or catalysts that can override or work in concert with the inherent diastereoselectivity of the substrate.

For instance, the development of catalyst-controlled stereoselective reactions, where the choice of catalyst dictates the stereochemical outcome regardless of the substrate's inherent bias, would be a significant advancement. This would allow for access to a wider range of stereoisomers from a single starting material. Additionally, research into dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomerically pure product, could be a fruitful avenue, potentially involving racemization of the alpha-carbon under specific catalytic conditions while the chiral center of the serine backbone directs the stereochemical outcome of a subsequent reaction.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The principles of flow chemistry and automated synthesis offer significant advantages for the production of fine chemicals, including enhanced safety, reproducibility, and scalability. durham.ac.uk Future research will likely focus on integrating the synthesis of this compound and its derivatives into continuous flow processes. This would involve the development of robust and efficient methods for each synthetic step, from the protection of L-serine to the final esterification, that are amenable to a flow-through setup. durham.ac.uk

Pursuit of Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. Future research in this area will undoubtedly rely on a combination of advanced spectroscopic techniques and computational modeling. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor reaction progress in real-time, identify transient intermediates, and elucidate kinetic profiles.

Computational chemistry, particularly density functional theory (DFT) calculations, will be instrumental in mapping out reaction pathways, determining transition state geometries and energies, and explaining the origins of stereoselectivity. These theoretical studies can provide invaluable insights into the role of the N-diphenylmethylene group in directing reactivity and can guide the design of new substrates and catalysts with improved performance. A detailed understanding of the conformational properties of the molecule, both in isolation and in the presence of catalysts, will be a key focus of these computational investigations.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Benzyl N-(Diphenylmethylene)-L-serinate, and how does the diphenylmethylene group influence reaction efficiency?

- Methodology : The compound is typically synthesized via Schiff base formation, where L-serine derivatives react with diphenylmethylene imine under anhydrous conditions. The diphenylmethylene group acts as a protecting group for the amino functionality, preventing unwanted side reactions during alkylation or esterification steps. Solvents like dichloromethane or chloroform are preferred due to their compatibility with imine chemistry .

- Key Parameters : Reaction temperature (room temperature to 40°C), stoichiometric ratios (1:1.2 for amino acid to imine), and exclusion of moisture are critical for yields >70% .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the imine group. Solubility in chloroform or dichloromethane makes these solvents ideal for preparing stock solutions .

- Handling : Use anhydrous conditions during experimental workflows. Monitor for color changes (yellow to brown), indicating degradation of the Schiff base .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Primary Methods :

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Radiochemical purity (>95%) can be confirmed via radioactive labeling, as demonstrated in radiopharmaceutical studies .

- NMR : ¹H and ¹³C NMR in CDCl₃ to verify the integrity of the diphenylmethylene group (characteristic peaks at δ 7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be maximized during alkylation of this compound derivatives?

- Methodology : Employ phase-transfer catalysis (PTC) with chiral catalysts like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. This approach achieves ee >90% by stabilizing transition states during alkylation of the glycine tert-butyl ester analog .

- Optimization : Screen solvents (toluene or MTBE), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Monitor ee via chiral HPLC .

Q. What are the challenges in deprotecting the diphenylmethylene group without damaging the serine backbone?

- Deprotection Strategies :

- Acidic Hydrolysis : Use 6M HCl in dioxane/water (1:1) at 0°C to minimize racemization.

- Enzymatic Methods : Lipases or proteases in buffered solutions (pH 7–8) selectively cleave esters while preserving stereochemistry .

Q. How does the steric bulk of the diphenylmethylene group affect downstream applications in peptide synthesis?

- Impact : The group hinders nucleophilic attack at the α-carbon, improving regioselectivity during coupling reactions. However, it may reduce solubility in polar solvents, necessitating switchable solvents (e.g., THF/DMF mixtures) .

- Case Study : In labeled amino acid synthesis (e.g., phenylalanine-D5), the group stabilizes intermediates during bromination and cyanide addition steps .

Q. Can this compound serve as a precursor for radiopharmaceuticals, and what modifications are required?

- Application : Yes, its imine group allows incorporation of ¹¹C isotopes via conjugate addition reactions. For example, [¹¹C]N-(diphenylmethylene)-glutamic acid derivatives achieve radiochemical conversions >90% .

- Protocol : Use microfluidic reactors for rapid ¹¹C labeling, followed by HPLC purification to isolate radiopharmaceuticals .

Contradictions and Resolutions

- vs. 12 : lists the molecular formula as C₂₂H₁₉NO₂, while describes a tert-butyl ester analog. Clarify that the core structure remains consistent, with variations arising from ester protecting groups.

- vs. 9 : emphasizes tumor research applications, whereas highlights isotopic labeling. Resolve by noting the compound’s versatility in both biological and synthetic chemistry contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.